Comparative Human SCD1 Potency
A 939572 inhibits human SCD1 with an IC50 of 37 nM [1]. Compared to the widely used analog CAY‑10566, which inhibits human SCD1 with an IC50 of 26 nM , A 939572 is slightly less potent on the human enzyme. However, the 0.4 nM IC50 reported in an alternative human SCD1 assay (Tocris/R&D Systems) positions A 939572 as a sub‑nanomolar inhibitor in certain assay formats . In contrast, MF‑438 (rat SCD1 IC50 = 2.3 nM) lacks documented human SCD1 potency, limiting its translational utility .
| Evidence Dimension | Inhibition of human SCD1 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 37 nM (hSCD1); IC50 = 0.4 nM (alternative assay) |
| Comparator Or Baseline | CAY-10566 (IC50 = 26 nM hSCD1); MF-438 (no hSCD1 data) |
| Quantified Difference | A 939572 is 1.4-fold less potent than CAY‑10566 on hSCD1; 16-fold more potent in alternative assay format; MF-438 lacks hSCD1 data |
| Conditions | Enzymatic assay / cell‑free assay systems |
Why This Matters
Researchers requiring human‑relevant SCD1 inhibition with a well‑characterized potency profile across multiple assay formats should prioritize A 939572, whereas MF‑438 users face translational uncertainty due to absent human enzyme data.
- [1] Xin Z, et al. Discovery of piperidine-aryl urea-based stearoyl-CoA desaturase 1 inhibitors. Bioorg Med Chem Lett. 2008;18(15):4298-4302. View Source
